
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine is a complex organic compound belonging to the quinolizine family This compound is characterized by its unique structure, which includes a methoxyphenyl group and a hexahydroquinolizine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: This step involves the cyclization of a suitable precursor to form the quinolizine core. The reaction conditions often include the use of strong acids or bases as catalysts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the quinolizine core under basic conditions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolizine derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The methoxyphenyl group can undergo substitution reactions with nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Methoxyphenyl halides, strong bases like sodium hydroxide or potassium carbonate.
Major Products
Aplicaciones Científicas De Investigación
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(6R,9aR)-6-Phenyl-1,3,4,6,9,9a-hexahydro-2H-quinolizine: Similar structure but lacks the methoxy group.
(6R,9aR)-6-(4-Hydroxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
(6R,9aR)-6-(4-Methoxyphenyl)-1,3,4,6,9,9a-hexahydro-2H-quinolizine is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity
Propiedades
Número CAS |
87781-86-0 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
(6R,9aR)-6-(4-methoxyphenyl)-2,3,4,6,9,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C16H21NO/c1-18-15-10-8-13(9-11-15)16-7-4-6-14-5-2-3-12-17(14)16/h4,7-11,14,16H,2-3,5-6,12H2,1H3/t14-,16-/m1/s1 |
Clave InChI |
FWSMUXQLFPYIDV-GDBMZVCRSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H]2C=CC[C@@H]3N2CCCC3 |
SMILES canónico |
COC1=CC=C(C=C1)C2C=CCC3N2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


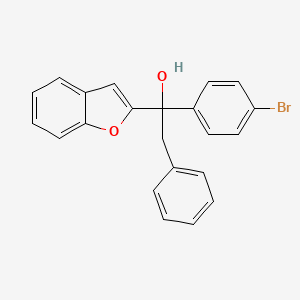
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)
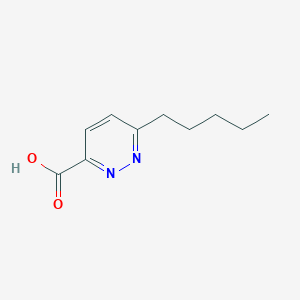
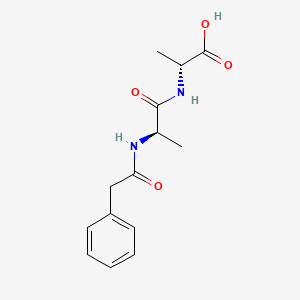

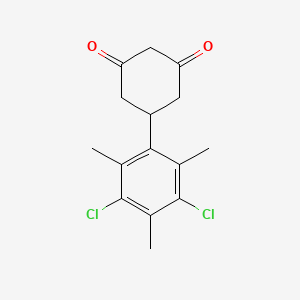
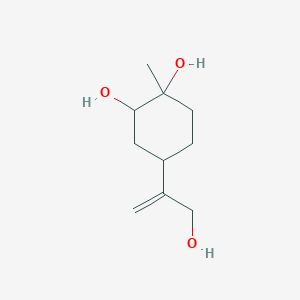
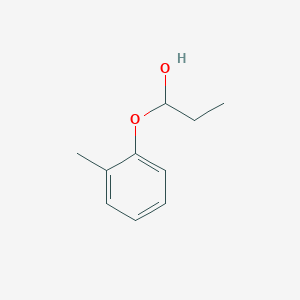
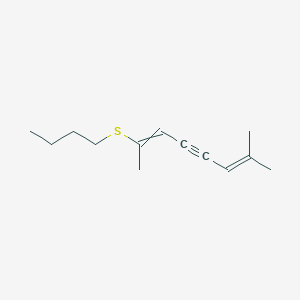
![{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone](/img/structure/B14395593.png)
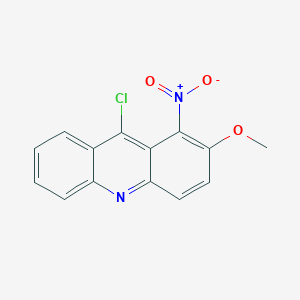
![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)
